5-Amino-4-chloro-2-fluorophenol
Overview
Description
5-Amino-4-chloro-2-fluorophenol: is an organic compound with the molecular formula C6H5ClFNO It is a substituted phenol, characterized by the presence of amino, chloro, and fluoro groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-fluorophenol can be achieved through several methods. One common approach involves the nitration of 4-chloro-2-fluorophenol to form 5-nitro-4-chloro-2-fluorophenol, followed by reduction to yield the desired amino compound. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-4-chloro-2-fluorophenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: The amino, chloro, and fluoro groups on the benzene ring make the compound susceptible to nucleophilic and electrophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Amides and other substituted phenols.
Scientific Research Applications
Chemistry: 5-Amino-4-chloro-2-fluorophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 4-Amino-2-chloro-5-fluorophenol
- 5-Amino-2-chloro-4-fluorophenol
- 2-Amino-5-chloro-4-fluorophenol
Comparison: Compared to similar compounds, 5-Amino-4-chloro-2-fluorophenol is unique due to the specific positioning of the amino, chloro, and fluoro groups on the benzene ring. This unique arrangement influences its chemical reactivity and biological activity. For example, the presence of the amino group at the 5-position enhances its ability to form hydrogen bonds, making it a more effective enzyme inhibitor compared to its isomers.
Properties
IUPAC Name |
5-amino-4-chloro-2-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEZBUIYCPZRTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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